N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound characterized by its unique molecular structure, which includes a 1,3,4-oxadiazole ring, a chlorophenyl group, and a sulfamoylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The chlorophenyl group is introduced through a halogenation reaction, and the sulfamoylbenzamide moiety is formed through a sulfamation reaction involving amines and sulfonic acid derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency. Solvent recovery and recycling systems would be implemented to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chlorophenyl group can be oxidized to form chlorophenol derivatives.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Chlorophenol derivatives.
Reduction: Oxadiazole amines.
Substitution: Sulfonamide derivatives.
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential antitubercular, antiviral, and anti-inflammatory properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide: Similar structure with a different position of the chlorophenyl group.
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfamoyl)benzamide: Lacks the phenyl group on the sulfamoyl moiety.
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(phenylsulfamoyl)benzamide: Lacks the methyl group on the sulfamoyl moiety.
Uniqueness: N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to the presence of both the methyl and phenyl groups on the sulfamoyl moiety, which can influence its binding affinity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S/c1-27(16-7-3-2-4-8-16)32(29,30)17-13-11-15(12-14-17)20(28)24-22-26-25-21(31-22)18-9-5-6-10-19(18)23/h2-14H,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUKKIYEIQSAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.